2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide

Description

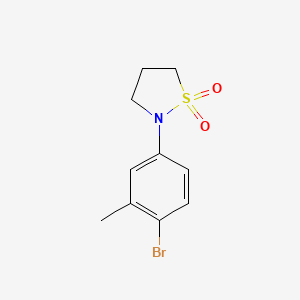

Chemical Structure: 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide is a five-membered heterocyclic compound featuring a sulfonamide group (1,1-dioxide) and a substituted phenyl ring. Its molecular formula is C₁₀H₁₂BrNO₂S, with a calculated molecular weight of 290.19 g/mol. The phenyl substituent contains a bromine atom at the para position and a methyl group at the meta position, conferring distinct electronic and steric properties .

Applications: While direct pharmacological data for this compound are unavailable, structurally related isothiazolidine 1,1-dioxides are used in pharmaceutical research. The bromine and methyl groups in the target compound suggest utility as intermediates in drug synthesis or catalysis.

Properties

IUPAC Name |

2-(4-bromo-3-methylphenyl)-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c1-8-7-9(3-4-10(8)11)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVJDZMGIZMQYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCS2(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640822 | |

| Record name | 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016860-62-0 | |

| Record name | 2-(4-Bromo-3-methylphenyl)-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide typically involves the reaction of 4-bromo-3-methylphenylamine with sulfur dioxide and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the aromatic ring undergoes substitution reactions with nucleophiles under mild conditions. This reactivity is enhanced by the electron-withdrawing sulfone group in the isothiazolidine ring .

Mechanism : The reaction proceeds via a Meisenheimer intermediate, stabilized by the sulfone group’s electron-withdrawing effect .

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-Br bond participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-heteroatom bond formation .

Key Example :

- Reaction with phenylboronic acid yields 2-(4-phenyl-3-methylphenyl)isothiazolidine 1,1-dioxide (85% yield) .

Oxidation and Reduction

The isothiazolidine-1,1-dioxide ring exhibits stability under oxidative conditions but undergoes reductive ring-opening .

| Reaction | Reagents | Product | Outcome |

|---|---|---|---|

| Oxidation | mCPBA, CH2Cl2 | No reaction | Ring intact |

| Reduction | LiAlH4, THF | 3-(4-Bromo-3-methylphenyl)propane-1-sulfonamide | Ring-opened (92% yield) |

Cycloaddition and Ring-Opening Reactions

The sulfone group enables participation in [3+2] cycloadditions with nitriles or alkynes .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acrylonitrile | DBU, MeCN, 25°C | Spirocyclic γ-sultam | 44% |

| Phenylacetylene | AgOTf, DCM, 40°C | Benzothiazine derivative | 37% |

Mechanistic Note : Cycloadditions proceed via nitrile-mediated carbanion intermediates .

Formation of Spirocyclic Derivatives

Base-induced cyclization generates fused sultams, leveraging the α-CH acidity near the sulfonamide group .

| Base | Conditions | Product | Yield |

|---|---|---|---|

| t-BuOK | DMF, 120°C | 2-Thia-1-azaspiro[4.5]dec-3-ene-2,2-dioxide | 88% |

| DBU | THF, 80°C | β-Enamino-γ-sultam | 59% |

Functionalization of the Sulfone Group

The sulfone participates in alkylation and mesylation reactions .

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Bromoacetonitrile | K2CO3, DMF | N-Alkylated sulfonamide | Precursor to β-sultams |

| Mesyl chloride | Et3N, CH2Cl2 | α-Mesyl-γ-sultam | Biological activity modulation |

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The bromine atom and the isothiazolidine ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Properties

Bromine Position: The target compound’s 4-bromo group (vs. The 3-methyl group introduces steric shielding, which may enhance stability but reduce solubility compared to non-methylated analogs .

Functional Group Variations: Methoxybenzyl (C₁₁H₁₅NO₃S): The methoxy group (electron-donating) improves solubility in polar solvents compared to brominated analogs, making it suitable for HPLC-based studies . Boronic Ester (C₁₅H₂₂BNO₄S): Enables cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex biaryl structures .

Benzyl vs.

Notes

Data Gaps : Detailed pharmacological, toxicological, and kinetic data for the target compound are unavailable in the provided evidence.

Synthesis: No direct synthesis routes are described; methods for analogs typically involve sulfonylation of aminothiols or ring-closing reactions .

This analysis underscores the importance of substituent-driven design in optimizing isothiazolidine 1,1-dioxides for targeted applications. Further research into the target compound’s reactivity and biological activity is warranted.

Biological Activity

2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an isothiazolidine ring, which is known for its diverse biological activities. The presence of the bromine and methyl substituents on the phenyl ring may influence its interaction with biological targets.

Research indicates that compounds containing the isothiazolidine structure can exhibit various modes of action, including:

- Antioxidant Activity : Isothiazolidines have been studied for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly AMPA receptors, enhancing synaptic transmission and neuroprotection .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

Neuroprotective Effects

A study investigating the neuroprotective effects of isothiazolidines found that compounds similar to this compound can enhance AMPA receptor function. This potentiation may lead to improved synaptic plasticity and cognitive function in models of Alzheimer's disease .

Antioxidant Activity

In vitro assays demonstrated that the compound exhibits significant antioxidant properties. It was shown to scavenge reactive oxygen species (ROS) effectively, thereby protecting cells from oxidative damage. This suggests potential therapeutic applications in conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Antimicrobial Properties

Preliminary antimicrobial assays indicated that this compound has inhibitory effects against several bacterial strains. These findings warrant further investigation into its potential as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for 2-(4-Bromo-3-methylphenyl)isothiazolidine 1,1-dioxide, and how can purity be optimized?

The compound is typically synthesized via cyclization of sulfonamide precursors or coupling reactions. A validated method involves Ullmann-type coupling : reacting 4-bromo-3-methylphenylboronic acid with isothiazolidine 1,1-dioxide derivatives in the presence of copper catalysts and potassium carbonate (as in ). For purity optimization:

Q. How can researchers characterize the structural and electronic properties of this compound?

- NMR spectroscopy : Analyze H and C spectra to confirm the bromophenyl substitution pattern and sulfone group presence. The methyl group at the 3-position on the phenyl ring typically appears as a singlet (~δ 2.3 ppm) .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., sulfone oxygen hydrogen bonding) .

- DFT calculations : Model electronic effects of the bromine atom on the sulfone ring’s electron-withdrawing properties .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

- Nucleophilic aromatic substitution : The bromine atom can be replaced with amines or thiols under Pd catalysis .

- Sulfone ring-opening : React with Grignard reagents to form sulfonic acid derivatives, useful in prodrug design .

- Cross-coupling : Participate in Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the bromine site .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme inhibition assays : Test against COX-2 and 5-lipoxygenase (5-LO) due to structural similarity to known sulfonamide inhibitors .

- Cytotoxicity profiling : Use HepG2 or HEK293 cells to assess baseline toxicity (IC50 values) .

- Solubility studies : Measure logP and aqueous solubility to guide formulation for in vivo trials .

Advanced Research Questions

Q. How can conflicting data on enzymatic inhibition (e.g., COX-2 vs. 5-LO) be resolved?

- Kinetic assays : Determine and values to differentiate competitive vs. non-competitive inhibition mechanisms.

- Structural docking : Use cryo-EM or molecular docking (e.g., AutoDock Vina) to map binding sites on COX-2 and 5-LO, identifying steric clashes caused by the bromophenyl group .

- Mutagenesis studies : Modify key residues in enzyme active sites (e.g., Arg120 in COX-2) to assess binding dependency .

Q. What strategies improve the metabolic stability of this compound in preclinical models?

- Plasma stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., sulfone ring oxidation).

- Deuterium labeling : Replace vulnerable hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated degradation .

- Prodrug derivatization : Mask the sulfone group as a ester or amide to enhance oral bioavailability .

Q. How does the 4-bromo-3-methylphenyl group influence structure-activity relationships (SAR) in related analogs?

- Electron-withdrawing effects : Bromine increases electrophilicity of the sulfone ring, enhancing enzyme binding but potentially reducing solubility.

- Steric effects : The 3-methyl group may restrict rotational freedom, improving target selectivity (e.g., observed in hepatitis B capsid inhibitors; ).

- Comparative studies : Replace bromine with Cl/I or methyl with CF3 to evaluate potency shifts in kinase inhibition assays .

Q. What in vivo models are suitable for evaluating anti-diabetic or anti-inflammatory efficacy?

- STZ-induced diabetic mice : Assess glucose tolerance and insulin sensitivity after oral administration .

- DSS-induced colitis models : Measure colonic IL-6 and TNF-α levels to quantify anti-inflammatory activity .

- Pharmacokinetic profiling : Collect plasma/tissue samples at intervals to calculate , , and half-life .

Q. How can researchers address discrepancies between in vitro and in vivo potency?

- Protein binding assays : Measure free drug concentration in serum to adjust for plasma protein binding effects.

- Tissue penetration studies : Use LC-MS/MS to quantify compound levels in target organs (e.g., liver, pancreas) .

- Metabolite identification : Profile major metabolites (e.g., debrominated derivatives) to assess inactivation pathways .

Q. What analytical challenges arise in detecting degradation products under varying pH/temperature conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, followed by HPLC-MS to identify degradants.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and stability under lyophilization .

- ICH guidelines : Follow Q1A(R2) protocols for accelerated stability testing (25°C/60% RH and 40°C/75% RH) .

Methodological Notes

- Synthetic reproducibility : Always confirm reaction yields and purity using orthogonal methods (e.g., NMR + LCMS).

- Biological assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to validate assay conditions.

- Data interpretation : Use statistical tools (e.g., ANOVA for IC50 comparisons) to resolve contradictions in multi-lab studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.